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Cat. No.: B11933690 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available preclinical and clinical data on

CHK-336, a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate

dehydrogenase A (LDHA). CHK-336 is under investigation for the treatment of primary

hyperoxalurias, a group of genetic disorders characterized by excessive oxalate production in

the liver.[1][2] This document summarizes key findings across different species to inform further

research and development.

It is important to note that while extensive research has been conducted on the

pharmacodynamics and liver-targeting mechanism of CHK-336, specific details regarding its

metabolic pathways and the comparative quantitative analysis of its metabolites across

different species are not extensively available in the public domain as of late 2025.

Mechanism of Action and Liver Targeting
CHK-336 is designed to selectively inhibit LDHA, the enzyme responsible for the final step in

hepatic oxalate synthesis.[1][3] By blocking this enzyme, CHK-336 aims to reduce the

overproduction of oxalate, a key pathological feature of primary hyperoxalurias.

A critical feature of CHK-336 is its liver-targeted distribution, which is achieved through active

uptake by organic anion transporting polypeptides (OATPs) expressed on hepatocytes.[1] This

targeted delivery is intended to maximize the drug's efficacy at the site of action while
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minimizing potential systemic side effects. The liver-centric distribution of CHK-336 has been

observed across multiple preclinical species, including mice, rats, and monkeys.[1]
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Caption: Proposed mechanism of liver-targeted delivery and action of CHK-336.
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Preclinical studies in mice, rats, and monkeys have demonstrated a favorable liver-distribution

profile for CHK-336.[1] In vivo efficacy has been evaluated in rodent models of primary

hyperoxaluria, showing a dose-dependent reduction in urinary oxalate excretion.[1] A Phase 1

clinical trial in healthy human volunteers has provided initial safety, tolerability, and

pharmacokinetic data.

Parameter Mouse Rat Monkey
Human
(Healthy
Volunteers)

Reference

Distribution

Favorable

liver-

distribution

profile

Favorable

liver-

distribution

profile

Favorable

liver-

distribution

profile

Liver-targeted

(inferred from

preclinical

data)

[1]

Pharmacodyn

amics

Robust and

dose-

dependent

reductions in

urinary

oxalate in

PH1 and PH2

models

Dose-

dependent

inhibition of

the

conversion of

13C2-

glycolate to

13C2-oxalate

Data not

publicly

available

Proof-of-

mechanism

established

via reduction

of 13C2-

oxalate

production

[1][2]

Pharmacokin

etics

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

Generally

well-tolerated

in single

doses up to

500 mg and

multiple

doses up to

60 mg for 14

days.

Pharmacokin

etics support

once-daily

dosing.

[2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b11933690?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40193200/
https://pubmed.ncbi.nlm.nih.gov/40193200/
https://pubmed.ncbi.nlm.nih.gov/40193200/
https://pubmed.ncbi.nlm.nih.gov/40193200/
https://en.wikipedia.org/wiki/CHK-336
https://en.wikipedia.org/wiki/CHK-336
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11933690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed experimental protocols for the metabolism of CHK-336 are not available in the public

domain. However, based on standard practices in drug metabolism research, the following

methodologies would typically be employed to characterize the cross-species metabolism of a

compound like CHK-336.

In Vitro Metabolism (Illustrative Workflow)
In vitro metabolism studies are crucial for identifying metabolic pathways, potential metabolites,

and the enzymes involved in a drug's biotransformation. These studies are typically conducted

using liver microsomes and hepatocytes from different species, including humans.
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Caption: Generalized workflow for in vitro cross-species metabolism studies.

Protocol for In Vitro Metabolism in Liver Microsomes:

Preparation: Liver microsomes from various species (e.g., mouse, rat, monkey, human) are

thawed and suspended in a phosphate buffer.

Incubation: The test compound (CHK-336) is added to the microsomal suspension. The

reaction is initiated by the addition of NADPH, a necessary cofactor for many metabolic

enzymes.

Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes) to monitor

the disappearance of the parent compound and the formation of metabolites.

Reaction Quenching: The reaction is stopped at each time point by adding a quenching

solution (e.g., acetonitrile).
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Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is

collected for analysis.

LC-MS/MS Analysis: The supernatant is analyzed using liquid chromatography-tandem mass

spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

In Vivo Pharmacodynamic Studies in Mouse Models of
Primary Hyperoxaluria
The in vivo efficacy of CHK-336 has been demonstrated in mouse models of Primary

Hyperoxaluria Type 1 (PH1) and Type 2 (PH2).[1]

Protocol for a PH1 Mouse Model Study:

Animal Model: An Agxt knockout mouse model, which mimics the genetic defect in PH1, is

used.

Dosing: CHK-336 is administered orally to the mice once daily for a specified period (e.g., 7

days). A vehicle control group receives the formulation without the active drug.

Urine Collection: Urine is collected from the mice at baseline and at the end of the treatment

period.

Oxalate Measurement: The concentration of oxalate in the urine is measured using a

validated analytical method (e.g., gas chromatography-mass spectrometry).

Data Analysis: The change in urinary oxalate levels from baseline is calculated for both the

CHK-336 treated and vehicle control groups. Statistical analysis is performed to determine

the significance of the reduction in urinary oxalate.

Conclusion
CHK-336 demonstrates a promising, liver-targeted profile and potent inhibition of oxalate

production in preclinical models and early human studies. The available data consistently

supports its mechanism of action across the species studied. However, a detailed public

understanding of its metabolic fate is currently limited. Further publication of data from
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metabolic studies will be crucial for a comprehensive cross-species comparison and for

continuing the development of this novel therapeutic agent for primary hyperoxalurias.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Characterization of CHK-336, A First-in-Class, Liver-Targeted, Small-Molecule Lactate
Dehydrogenase Inhibitor for Hyperoxaluria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

2. CHK-336 - Wikipedia [en.wikipedia.org]

3. Discovery of CHK-336: A first-in-class, liver-targeted, small molecule lactate
dehydrogenase inhibitor for hyperoxaluria treatment - American Chemical Society
[acs.digitellinc.com]

To cite this document: BenchChem. [Cross-Species Comparison of CHK-336: A Liver-
Targeted LDH Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11933690#cross-species-comparison-of-chk-336-
metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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